2,4'-Dichlorobiphenyl

描述

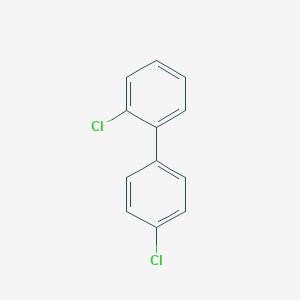

2,4’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener, which means it is a member of a group of compounds that have two benzene rings with chlorine atoms attached. Specifically, 2,4’-Dichlorobiphenyl has chlorine atoms at the 2 and 4’ positions on the biphenyl structure. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dichlorobiphenyl can be achieved through several methods. One common method involves the Ullmann reaction, where chlorobenzene is reacted with a chlorophenyl compound in the presence of a copper catalyst. This reaction typically occurs at elevated temperatures and may require a solvent such as dimethylformamide .

Another method involves the homolytic decarboxylation of aromatic carboxylic acids. This process uses aroyl peroxides in the presence of electron acceptors to generate aryl radicals, which then form the desired chlorobiphenyl .

Industrial Production Methods

Industrial production of 2,4’-Dichlorobiphenyl often involves the chlorination of biphenyl. This process uses chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at controlled temperatures to ensure selective chlorination at the desired positions .

化学反应分析

Types of Reactions

2,4’-Dichlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of chlorobenzoic acids.

Reduction: Reduction reactions can remove chlorine atoms, resulting in the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are often employed in substitution reactions.

Major Products Formed

Oxidation: Chlorobenzoic acids

Reduction: Less chlorinated biphenyls

Substitution: Hydroxylated or aminated biphenyls

科学研究应用

Environmental Toxicology

DCB is extensively used in environmental toxicology studies to assess the impact of PCBs on ecosystems. Research has shown that DCB can bioaccumulate in aquatic organisms and affect food webs.

- Sorption Studies : DCB's interaction with sedimentary black carbon has been investigated to understand its sorption behavior in marine environments. Studies indicate that black carbon significantly influences the sorption of hydrophobic organic contaminants like DCB .

Biodegradation Research

DCB is utilized in biodegradation studies to evaluate the ability of microorganisms to degrade PCBs. For instance, specific bacterial strains have been tested for their capacity to metabolize DCB, providing insights into bioremediation strategies for PCB-contaminated sites.

- Microbial Assays : A study assessed various bacterial cultures for their ability to degrade DCB, revealing that certain strains could effectively break down this compound .

Toxicological Assessments

DCB is frequently included in toxicological assessments due to its potential health effects on humans and wildlife. It activates various xenobiotic metabolic pathways and has been linked to carcinogenicity.

- Carcinogenic Studies : The U.S. Environmental Protection Agency (EPA) has conducted comprehensive reviews on the carcinogenic potential of PCBs, including DCB, highlighting its role as an environmental contaminant with significant health risks .

Case Studies

Industrial Applications

While direct industrial applications of DCB have diminished due to regulatory restrictions, it has historically been used in:

- Electrical Equipment : As an insulating fluid in transformers and capacitors.

- Heat Transfer Fluids : Utilized in heat exchangers due to its thermal stability.

- Research Reagents : Employed as a standard in analytical chemistry for PCB detection and quantification.

作用机制

The mechanism of action of 2,4’-Dichlorobiphenyl involves its interaction with biological systems at the molecular level. It can disrupt endocrine functions by mimicking or blocking hormone actions. The compound can bind to hormone receptors, altering the normal signaling pathways and leading to various physiological effects .

相似化合物的比较

2,4’-Dichlorobiphenyl is similar to other polychlorinated biphenyls, such as:

- 2,2’-Dichlorobiphenyl

- 4,4’-Dichlorobiphenyl

- 2,3’,4,4’-Tetrachlorobiphenyl

Compared to these compounds, 2,4’-Dichlorobiphenyl has unique properties due to the specific positions of the chlorine atoms, which influence its chemical reactivity and biological effects .

生物活性

2,4'-Dichlorobiphenyl (2,4-CB) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have been widely used in industrial applications. The biological activity of 2,4-CB is significant due to its environmental persistence and potential toxic effects on living organisms. This article provides an overview of the biological activity of this compound, including its biodegradation, toxicity, and effects on various biological systems.

Biodegradation

Microbial Degradation

Research has shown that certain bacterial strains can degrade this compound effectively. For instance, two isolates of Pseudomonas (GSa and GSb) were studied for their ability to degrade 2,4-CB in transformer oil-polluted soil. The study revealed that these bacteria possess specific enzymes such as this compound dehalogenase and NADPH-oxido-reductases which facilitate the breakdown of 2,4-CB into less harmful products. The specific activities measured were 6.00 pmol/min/mg for dehalogenase and lower for the reductases, indicating a significant metabolic capability to detoxify this compound .

Case Study: Bacterial Isolates

A study involving three bacterial isolates (SA-2, SA-4, and SA-6) demonstrated varying rates of degradation for 2,4-CB. The mean generation times during growth on this compound were notably different among the isolates, with SA-4 exhibiting a faster degradation rate compared to others. The stoichiometry of chlorobenzoic acid (CBA) production also varied, highlighting the complexity of microbial interactions with chlorinated compounds .

| Isolate | Initial Concentration (µM) | Degradation Rate (nmol/min per 10^9 cells) |

|---|---|---|

| SA-2 | 5 | 11.2 - 30.3 |

| SA-4 | 5 | Higher than SA-2 |

| SA-6 | 5 | Lower than SA-4 |

Toxicity

Neurotoxicity

The exposure to PCBs, including 2,4-CB, has been linked to neurotoxic effects. Studies indicate that astrocytes are particularly sensitive to lower chlorinated biphenyls and their metabolites. For example, in vitro studies showed that PCB exposure could lead to developmental neurotoxicity and impair normal neuronal function due to astrocyte dysfunction. The observed toxicity was concentration-dependent, with significant reductions in cell viability at higher concentrations .

Carcinogenic Potential

The U.S. Environmental Protection Agency (EPA) has identified PCBs as probable human carcinogens based on animal studies that demonstrated clear evidence of cancer development upon exposure. Specifically, liver cancer was noted as a significant outcome in these studies . The reassessment of PCB mixtures indicated that those likely to bioaccumulate in fish are among the most carcinogenic .

Cellular Interaction

The mechanisms through which 2,4-CB exerts its biological effects are complex and involve multiple pathways. Research suggests that these compounds can disrupt cellular signaling pathways related to inflammation and apoptosis. For instance, exposure to PCBs has been shown to activate NF-kB signaling pathways, which are critical in regulating immune responses and cell survival .

Metabolic Pathways

The metabolism of 2,4-CB involves various enzymatic reactions leading to the formation of metabolites that may retain or even enhance toxicity compared to the parent compound. Studies have demonstrated that metabolites like hydroxylated PCBs can have different biological activities compared to their precursors .

属性

IUPAC Name |

1-chloro-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNIBRDIUNVOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022511 | |

| Record name | 2,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34883-43-7 | |

| Record name | PCB 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34883-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP086070W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4'-Dichlorobiphenyl?

A1: The molecular formula of this compound is C12H8Cl2, and its molecular weight is 223.10 g/mol. [, ]

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound, with chlorine atoms substituting the biphenyl structure at the 2 and 4' positions, was confirmed through X-ray crystallography. [, ]

Q3: Is there a relationship between the chlorine substitution pattern and the crystal structure of PCBs?

A3: Yes, the chlorine substitution pattern influences the crystal structure of PCBs. For instance, this compound crystallizes in the orthorhombic space group P21 with specific lattice parameters. []

Q4: How does this compound behave in the environment?

A4: this compound is a persistent organic pollutant, known for its resistance to degradation and tendency to bioaccumulate in the environment, particularly in sediments. []

Q5: What are the environmental implications of this compound degradation by microorganisms?

A6: While microbial degradation can be beneficial for bioremediation, the process can lead to the formation of metabolites like chlorobenzoic acids and chlorobenzoylformic acid, which may also have environmental persistence. []

Q6: Does temperature affect the biodegradation of this compound?

A7: Yes, temperature can significantly influence the biodegradation pathway and the metabolites produced. For example, the psychrotolerant bacterium Hydrogenophaga sp. IA3-A degrades this compound differently at 5°C and 30°C. [] Notably, higher temperatures can prevent the accumulation of potentially toxic meta-cleavage products like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acids (HOPDAs). []

Q7: Can black carbon in sediments influence the sorption of this compound?

A8: Research suggests that black carbon in marine sediments can enhance the sorption of this compound, potentially impacting its bioavailability and fate in the environment. []

Q8: Is photodegradation a possible route for this compound degradation?

A9: Yes, this compound can undergo photodegradation. Studies have shown that UV irradiation can lead to dechlorination, particularly at the ortho position (position 2). This process is influenced by factors such as the solvent and the presence of alkali. []

Q9: Can this compound photodegrade when adsorbed on plant surfaces?

A10: Yes, studies indicate that this compound adsorbed on spruce needles can undergo photodegradation, with some degradation products forming adducts with wax molecules on the needles. []

Q10: Is this compound toxic?

A11: Yes, this compound exhibits toxicity, particularly to the nervous system. Studies have shown it can rapidly kill cerebellar granule cells, potentially by disrupting calcium homeostasis and mitochondrial membrane potential. []

Q11: How is this compound typically analyzed?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for the identification and quantification of this compound and its metabolites in environmental and biological samples. [, ]

Q12: What is the role of retention indexes in analyzing this compound?

A13: Non-integer retention indexes, based on standardized PCB congeners like this compound, are valuable for identifying and quantifying PCBs in complex mixtures using temperature-programmed gas chromatography. []

Q13: Are there any biotechnological applications for the degradation of this compound?

A14: The ability of certain bacterial strains, like Cupriavidus necator RW112, to utilize this compound as a sole carbon source highlights their potential for bioremediation of PCB-contaminated sites. This strain, genetically engineered with genes from other PCB-degrading bacteria, demonstrated the ability to grow on and utilize technical Aroclor mixtures, including this compound. []

Q14: Can yeasts play a role in the bioremediation of this compound?

A15: Yes, wild yeast strains, such as Debaryomyces castelli, Debaryomyces maramus, and Dipodascus aggregatus, have been shown to degrade this compound, especially when cultured in biphasic systems that improve the bioavailability of this hydrophobic compound. []

Q15: Are there regulations concerning the use and disposal of this compound?

A16: Due to their toxicity and environmental persistence, PCBs, including this compound, are subject to strict regulations globally, aiming to minimize their production, use, and release into the environment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。